4-Amino-2-nitrobenzoic acid
Overview
Description
4-Amino-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzoic acid, featuring both an amino group (-NH2) and a nitro group (-NO2) attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-nitrobenzoic acid is the Cu (II) ions . The compound coordinates with these ions through a bidentate mode via the oxygen atoms of the carboxylate group .
Mode of Action
The interaction of this compound with its target involves the transformation of the acid molecules to the carboxylate form . This transformation compensates for the double positive charge on the metal atom .
Biochemical Pathways
The compound’s interaction with cu (ii) ions suggests it may influence pathways involving these ions .
Result of Action
Its ability to form supramolecular chains through n–h···o (nitro) hydrogen bonds suggests it may influence molecular structures and potentially cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with Cu (II) ions suggests that the presence and concentration of these ions in the environment could affect its action
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions due to the presence of the amino and nitro groups . The amino group can act as a nucleophile, participating in substitution or addition reactions, while the nitro group is electron-withdrawing, which can influence the reactivity of the benzene ring .
Molecular Mechanism
For instance, the nitro group can be reduced to an amino group, and the resulting diamino compound can participate in further reactions .
Temporal Effects in Laboratory Settings
Like other organic compounds, its stability and degradation can be influenced by factors such as temperature, pH, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-nitrobenzoic acid can be synthesized through several methods:
Nitration of 4-Aminobenzoic Acid: This method involves the nitration of 4-aminobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired product.
Reduction of 4-Nitro-2-nitrobenzoic Acid: Another method involves the reduction of 4-nitro-2-nitrobenzoic acid using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-amino-2-nitrobenzoic acid can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles to form azo compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Sodium nitrite, hydrochloric acid, various nucleophiles.
Oxidation: Potassium permanganate, nitric acid.
Major Products:
Reduction: 4-Amino-2-aminobenzoic acid.
Substitution: Azo compounds.
Oxidation: 4-Nitro-2-nitrobenzoic acid.
Scientific Research Applications
4-Amino-2-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of certain drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and as a reagent in analytical chemistry
Comparison with Similar Compounds
2-Amino-4-nitrobenzoic acid: Similar structure but with different positioning of the amino and nitro groups.
4-Nitrobenzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Aminobenzoic acid: Lacks the nitro group, affecting its chemical properties and reactivity
Uniqueness: 4-Amino-2-nitrobenzoic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which imparts distinct chemical reactivity and versatility in various applications.
Properties
IUPAC Name |
4-amino-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJYSJVBNGUWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284476 | |
Record name | 4-amino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-36-6 | |
Record name | 610-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 610-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-2-nitrobenzoic acid relate to occupational exposure to certain chemicals?
A1: Research indicates that this compound is a significant urinary metabolite found in workers exposed to 2,4-dinitrotoluene . This compound, alongside others like 2,4-dinitrobenzyl alcohol and 2,4-dinitrobenzoic acid, serves as a valuable biomarker for assessing exposure to 2,4-dinitrotoluene in occupational settings .
Q2: Can you elaborate on the metabolic pathway of 2,4-dinitrotoluene that leads to the formation of this compound?
A2: While the provided abstracts don't detail the specific enzymatic reactions, they highlight that this compound is formed through the biotransformation of 2,4-dinitrotoluene in the body , . This process likely involves multiple steps, including oxidation and reduction reactions, ultimately leading to the formation of this compound as a urinary excretion product .
Q3: Beyond its role as a metabolite, has this compound been explored for other applications, such as in dye synthesis?
A3: Yes, research indicates that this compound can function as a diazo component in the synthesis of novel azo dyes . This application highlights its versatility beyond its biological relevance.
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